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Compound of Interest

6-(Bromomethyl)-5-
Compound Name:

oxaspiro[2.5]octan-4-one
CAS No.: 1803587-30-5

Cat. No.: B1383010

Get Quote

\ J

Compound: 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one Primary Target Class: Methionine
Aminopeptidase 2 (MetAP2) / Cysteine Proteases Mechanism of Action: Irreversible Covalent
Modification Assay Type: Fluorogenic Kinetic Enzymatic Assay & Intact Protein Mass
Spectrometry

Introduction & Mechanistic Rationale

The molecule 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one presents a unique dual-
electrophile signature. The spiro-lactone/epoxide moiety mimics the reactive core of Fumagillin,
which specifically targets Histidine-231 in the active site of human MetAP2. The bromomethyl
group adds a secondary electrophilic site, capable of reacting with nucleophilic Cysteine
residues via

displacement.

Screening this compound requires a specialized HTS workflow designed for time-dependent
covalent inhibitors. Unlike reversible inhibitors, the potency of this molecule is driven by the rate
of inactivation (
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) and the affinity of the initial non-covalent complex (

). Standard endpoint assays often underestimate the potency of such compounds; therefore, a
kinetic pre-incubation protocol is mandatory.

Core Biological Pathway: MetAP2 Inhibition

MetAP2 removes the N-terminal methionine from nascent proteins. Inhibition of MetAP2 leads
to cell cycle arrest in the late G1 phase and suppresses angiogenesis, making it a critical target
for oncology and obesity therapeutics.
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Figure 1: Mechanism of Action. The inhibitor covalently modifies the MetAP2 active site,
blocking N-terminal methionine processing and downstream angiogenic signaling.

HTS Assay Design Strategy

To accurately screen 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one, we employ a
Fluorogenic Substrate Depletion Assay.

Enzyme: Recombinant Human MetAP2 (Mn2*+ or Co?* dependent).

Substrate: Met-AMC (L-Methionine-7-amido-4-methylcoumarin). Upon cleavage, fluorescent
AMC is released.

Detection: Fluorescence Intensity (Ex 360 nm / Em 460 nm).

Critical Parameter:Pre-incubation Time. The enzyme and inhibitor must be incubated before
substrate addition to allow the covalent bond to form.

Comparison of Assay Modes
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] Covalent HTS Assay
Feature Standard Reversible Assay .
(Required)

Enzyme + Substrate + Inhibitor Enzyme + Inhibitor (Incubate)

Order of Addition _
(Simultaneous) Add Substrate
Incubation Time Short (10-30 min) Long (30-120 min) to drive
Data Output IC50 (Equilibrium) IC50 (Time-dependent) or
- o Activity remains blocked
Washout Effect Activity recovers upon dilution

(Irreversible)

Protocol 1: Biochemical HTS (MetAP2 Fluorogenic
Assay)

This protocol is optimized for 384-well plates using an automated liquid handler.

Materials

e Assay Buffer: 25 mM HEPES (pH 7.5), 100 mM NacCl, 0.1 mg/mL BSA, 0.05% Tween-20, 1
mM MnCIz (activator).

e Enzyme: rhMetAP2 (Final conc: 10 nM).

¢ Substrate: Met-AMC (Final conc: 20 uM, near
).
e Compound: 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one (10 mM DMSO stock).

e Control: TNP-470 or Fumagillin (Positive Control).

Step-by-Step Workflow

e Compound Dispense:
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o Use an acoustic dispenser (e.g., Echo) to transfer 20 nL of compound (serial dilution) into
a black 384-well plate.

o Include DMSO-only wells (High Control) and No-Enzyme wells (Low Control).

Enzyme Pre-incubation (The "Covalent Step"):

[e]

Dispense 10 pL of 2x Enzyme Solution (20 nM MetAP2 in Assay Buffer) into all wells.

o

Centrifuge plate (1000 rpm, 1 min).

[¢]

Incubate for 60 minutes at Room Temperature (RT).

[¢]

Note: This step allows the bromomethyl/spiro-epoxide warhead to alkylate the active site
histidine/cysteine.

Substrate Addition:

o Dispense 10 uL of 2x Substrate Solution (40 uM Met-AMC) into all wells.

o Final Volume: 20 pL.

Kinetic Read:

o Immediately place plate in a fluorescence microplate reader.

o Measure Fluorescence (Ex 360/Em 460) every 2 minutes for 60 minutes.
Data Analysis:

o Calculate the slope (V) of the linear portion of the reaction curve (RFU/min).
o Normalize slope to DMSO controls to get % Activity.

o Plot % Activity vs. Log[Inhibitor].
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Figure 2: HTS Workflow. The 60-minute pre-incubation step (Red) is the defining feature of this
protocol, ensuring irreversible adduct formation prior to substrate competition.

Protocol 2: Biophysical Confirmation (Intact Protein
Mass Spec)

To confirm that the inhibition is truly covalent (and not an artifact), Intact Protein LC-MS is
required. This will show a mass shift corresponding to the inhibitor's molecular weight (minus
the leaving group, Br-).

Methodology

e Reaction: Incubate 1 uM MetAP2 with 10 pM Compound in Assay Buffer (minus BSA/Tween)
for 60 min.
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e Quench: Add Formic Acid to 1% final concentration.
e LC-MS Analysis:

o Column: C4 Reverse Phase (e.g., Agilent PLRP-S).

o Gradient: 20% to 80% Acetonitrile + 0.1% Formic Acid.

o MS: ESI-TOF or Orbitrap. Deconvolute the protein charge envelope.
e Interpretation:

o Wild Type Mass: ~52,000 Da (check specific construct).

o Adduct Mass: WT Mass + MW(Inhibitor) - MW(HBT).

o Note: Since the compound contains a bromomethyl group, the reaction is likely an
alkylation (

) resulting in the loss of HBr (Mass shift = MW_compound - 81 Da). If the spiro-lactone
opens without leaving group loss, the shift equals the full MW.

Data Analysis: Determination
For covalent inhibitors,

is time-dependent. The true potency metric is the ratio of the inactivation rate constant (

) to the inhibition constant (
).

» Perform the kinetic assay at multiple inhibitor concentrations

o Fit the progress curves (Product vs. Time) to the equation:

o Where
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is initial velocity and
is the observed rate of inactivation.

o Plot

VS.

« Fit to the hyperbolic equation:

o : Affinity of the initial non-covalent complex.

o : Rate of covalent bond formation.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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